![molecular formula C13H13NS B112270 2'-(Methylthio)-[1,1'-biphenyl]-4-amine CAS No. 209731-61-3](/img/structure/B112270.png)

2'-(Methylthio)-[1,1'-biphenyl]-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

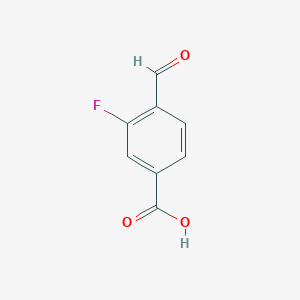

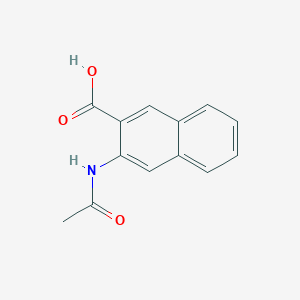

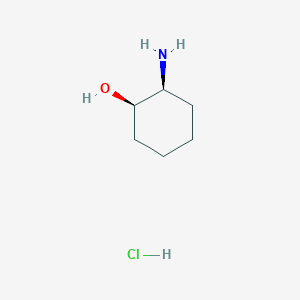

2-(Methylthio)-[1,1'-biphenyl]-4-amine, also known as MTBPA, is an organic compound with various applications in scientific research. It is a derivative of biphenyl, a polycyclic aromatic hydrocarbon, and is composed of two benzene rings connected by a methylthio group. MTBPA has a wide range of applications in the fields of biochemistry, physiology, and pharmacology, and is used in laboratory experiments to investigate the effects of various compounds on cells and organisms.

Applications De Recherche Scientifique

Bronchial and Kidney Affinity

A study on the accumulation of polychlorinated biphenyls (PCB) and their sulphur-containing metabolites, including compounds similar to 2'-(Methylthio)-[1,1'-biphenyl]-4-amine, in mice revealed a strong accumulation of these compounds in the mucosa of the bronchi, trachea, and larynx. The bis(methylthio) derivatives, in particular, showed remarkable retention in the kidney cortex, suggesting specific structural requirements for accumulation in these organs (Brandt & Bergman, 1981).

Antimalarial Activity

Research into the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds structurally related to 2'-(Methylthio)-[1,1'-biphenyl]-4-amine demonstrated excellent activity against resistant strains of parasites and promising pharmacokinetic properties for potential clinical trials (Werbel et al., 1986).

Antihyperglycemic Agents

A study described the synthesis and structure-activity relationship of 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H- pyrazol-3-one, highlighting its potent antihyperglycemic effects in diabetic mice. This research suggests the potential for developing new classes of antihyperglycemic agents based on this structural framework (Kees et al., 1996).

DNA Adduct Formation

Another study explored the formation of DNA adducts in rats fed with 3,2'-dimethyl-4-aminobiphenyl, a compound related to 2'-(Methylthio)-[1,1'-biphenyl]-4-amine. This research provided insights into the carcinogenic potential of such compounds and their interactions with DNA, contributing to the understanding of their mechanisms of action and the risks associated with exposure (Shirai et al., 1994).

Food-derived Mutagens and Carcinogens

Investigations into cooked food have identified various mutagenic heterocyclic amines, including those structurally related to 2'-(Methylthio)-[1,1'-biphenyl]-4-amine. These studies have elucidated the formation, presence, and potential health impacts of these compounds in the human diet, contributing to the broader field of food safety and public health (Wakabayashi et al., 1992).

Mécanisme D'action

Target of Action

It’s structurally similar compound, 2-methylthio-atp, is known to act as a non-specific p2-receptor agonist . The P2 receptors are a group of purinergic receptors, which play a crucial role in various physiological processes such as neurotransmission, muscle contraction, and inflammation.

Mode of Action

2-Methylthio-ATP acts as an agonist, binding to the P2 receptors and triggering a response . This interaction could lead to various downstream effects depending on the specific type of P2 receptor involved.

Propriétés

IUPAC Name |

4-(2-methylsulfanylphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLHVUBLPZUJIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445047 |

Source

|

| Record name | 2'-(Methylsulfanyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(Methylthio)-[1,1'-biphenyl]-4-amine | |

CAS RN |

209731-61-3 |

Source

|

| Record name | 2'-(Methylsulfanyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B112203.png)